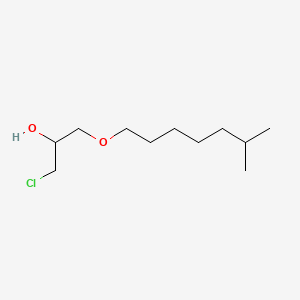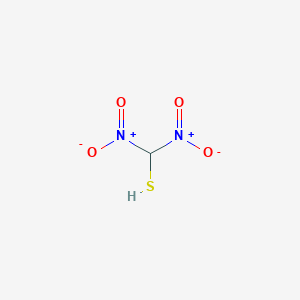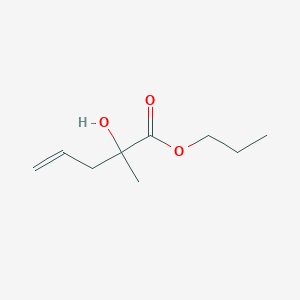
Propyl 2-hydroxy-2-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a hydroxy group, a methyl group, and an alkenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkenyl group can be reduced to an alkyl group using hydrogenation with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Propyl 2-oxo-2-methylpent-4-enoate.
Reduction: Propyl 2-hydroxy-2-methylpentane.
Substitution: Propyl 2-alkoxy-2-methylpent-4-enoate.
Applications De Recherche Scientifique
Propyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkenyl group can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 2-hydroxy-2-methylbutanoate: Similar structure but lacks the alkenyl group.
Propyl 2-hydroxy-2-methylhex-4-enoate: Similar structure with an extended carbon chain.
Propriétés
Numéro CAS |
67246-08-6 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
propyl 2-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-9(3,11)8(10)12-7-5-2/h4,11H,1,5-7H2,2-3H3 |
Clé InChI |
QQDSISLDALTFLM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


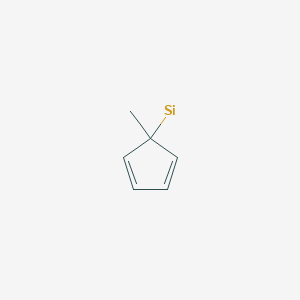

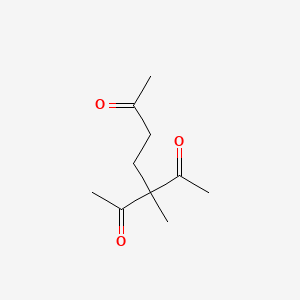
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
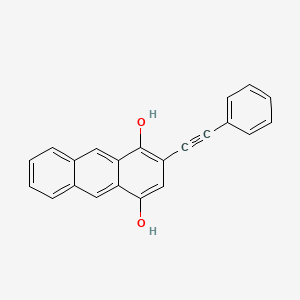
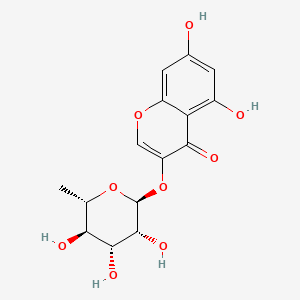
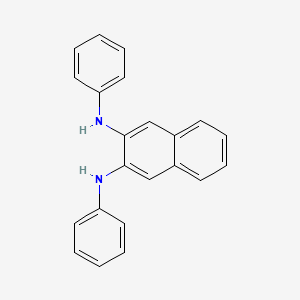
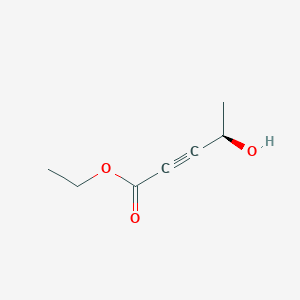
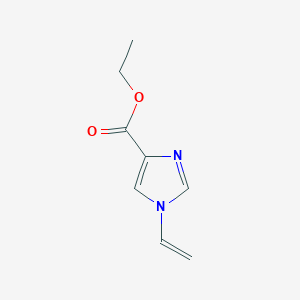
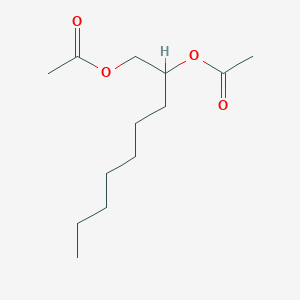
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
